molecular formula C17H15NO5 B5777446 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid

2-{[3-(propionyloxy)benzoyl]amino}benzoic acid

Cat. No. B5777446
M. Wt: 313.30 g/mol
InChI Key: CKNKTPYANBNXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(propionyloxy)benzoyl]amino}benzoic acid, also known as PBA or 3-(propionyloxy)-N-[2-(propionyloxy)benzoyl]aniline, is an organic compound with the molecular formula C18H17NO5. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. PBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, suggesting that it may have potential as a drug carrier.
Biochemical and Physiological Effects:
2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid is its ability to form stable complexes with various biomolecules, making it a useful tool for the detection and characterization of proteins and enzymes. However, the synthesis of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. Additionally, the mechanism of action of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid. One area of interest is the development of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the development of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid-based biosensors for the detection of various analytes. Further studies are also needed to fully understand the mechanism of action of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid and its potential applications in medicine and biochemistry.

Synthesis Methods

2-{[3-(propionyloxy)benzoyl]amino}benzoic acid can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with propionyl chloride and subsequent reaction with 3-hydroxybenzoyl chloride. Another method involves the reaction of 3-aminobenzoic acid with propionyl chloride followed by reaction with 3-hydroxybenzoic acid. The synthesis of 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields of science. In medicine, 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with various drugs.
In biochemistry, 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has been used as a probe to study protein-ligand interactions and enzyme activity. 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid can form stable complexes with proteins and enzymes, allowing for the detection and characterization of these biomolecules. Additionally, 2-{[3-(propionyloxy)benzoyl]amino}benzoic acid has been studied for its potential use in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

2-[(3-propanoyloxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-15(19)23-12-7-5-6-11(10-12)16(20)18-14-9-4-3-8-13(14)17(21)22/h3-10H,2H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNKTPYANBNXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid

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